5,5-Difluoro-2-(iodomethyl)oxane
Description
5,5-Difluoro-2-(iodomethyl)oxane is a fluorinated oxane derivative characterized by two fluorine atoms at the 5,5-positions of the oxane ring and an iodomethyl substituent at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. The fluorine atoms enhance electronegativity and metabolic stability, while the iodomethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).
Properties
IUPAC Name |
5,5-difluoro-2-(iodomethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2IO/c7-6(8)2-1-5(3-9)10-4-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSXLYWRTUQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CI)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,5-Difluoro-2-(iodomethyl)oxane typically involves multiple steps. One common method includes the reaction of fluorinated hydrocarbons with iodine-containing compounds. The reaction conditions often require a well-ventilated environment to avoid health hazards . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
5,5-Difluoro-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide or potassium cyanide, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize yield.
Major Products: Depending on the reagents and conditions, the major products can vary, but they often include substituted oxane derivatives.
Scientific Research Applications
5,5-Difluoro-2-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-(iodomethyl)oxane involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can facilitate its incorporation into biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Oxane Derivatives
- 4-Oxa-8-Phenyl-5-(Phenylmethylthiomethyl)-7-Thiaoctyl Perfluoro(2,5-Dimethyl-3,6-Dioxanonanoate) (14): This compound () shares fluorinated substituents and a sulfur-containing side chain. Its synthesis involves low-temperature reactions (5°C) with triethylamine and dichloromethane, followed by purification via solvent removal. Compared to 5,5-Difluoro-2-(iodomethyl)oxane, the perfluoroalkyl chain in 14 likely increases hydrophobicity and thermal stability, while the iodomethyl group in the target compound offers greater reactivity for iodine-mediated coupling reactions .
- ISOFLURANE (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoro-ethane): A fluorinated anesthetic (), isoflurane demonstrates the stability of difluoromethoxy groups in biological systems. The 5,5-difluoro substitution in oxane may similarly enhance metabolic resistance compared to non-fluorinated analogs .
Iodomethyl-Containing Compounds
- Compound 15 (from ) :
Derived from 14 via chlorination, this intermediate undergoes fluorination with KHF₂ to yield 14. The iodomethyl group in 5,5-Difluoro-2-(iodomethyl)oxane may exhibit comparable reactivity, enabling nucleophilic displacement (e.g., with amines or thiols) under mild conditions .
Fluorinated Heterocycles in Medicinal Chemistry
- 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: This boronate ester () highlights the role of fluorine in improving pharmacokinetic properties. The 5,5-difluoro substitution in oxane may similarly enhance bioavailability and target binding affinity compared to non-fluorinated oxanes .
Data Tables for Comparative Analysis
Table 1: Key Properties of Fluorinated Oxane Derivatives
Table 2: Reactivity of Iodomethyl Groups
Research Findings and Limitations
- Synthetic Challenges : The iodomethyl group in 5,5-Difluoro-2-(iodomethyl)oxane may require inert conditions to prevent degradation, as seen in the synthesis of 16 ().
- Biological Stability : Fluorination at the 5,5-positions likely mimics the metabolic resistance observed in isoflurane () and other fluorinated pharmaceuticals .
- Knowledge Gaps: No direct data on the compound’s solubility, toxicity, or catalytic applications are available in the provided evidence.
Biological Activity
5,5-Difluoro-2-(iodomethyl)oxane is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
5,5-Difluoro-2-(iodomethyl)oxane (C6H9F2IO) features a unique structure characterized by the presence of both fluorine and iodine atoms attached to an oxane ring. The incorporation of these halogens is believed to enhance the compound's reactivity and stability, making it a candidate for various biological applications.
The biological activity of 5,5-Difluoro-2-(iodomethyl)oxane is hypothesized to involve interactions with specific molecular targets within biological systems. The fluorine atoms may enhance the compound's lipophilicity and metabolic stability, while the iodine atom could facilitate its incorporation into biomolecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that 5,5-Difluoro-2-(iodomethyl)oxane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines. The specific pathways affected by 5,5-Difluoro-2-(iodomethyl)oxane are still under investigation but may include:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death through intrinsic or extrinsic pathways.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the effectiveness of 5,5-Difluoro-2-(iodomethyl)oxane against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Showed significant inhibition zones against tested strains, indicating strong antimicrobial potential.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
- Results : Demonstrated dose-dependent cytotoxicity with IC50 values indicating effective concentrations for inducing apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5,5-Difluoro-2-(iodomethyl)oxane, it can be compared with structurally similar compounds:
| Compound Name | Halogen | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5,5-Difluoro-2-(iodomethyl)oxane | Iodine | Yes | Yes |
| 5,5-Difluoro-2-(bromomethyl)oxane | Bromine | Moderate | Limited |
| 5,5-Difluoro-2-(chloromethyl)oxane | Chlorine | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
